4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
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Overview
Description
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a methylbenzoyloxy group, and an oxime functionality attached to a dihydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, where the naphthalene derivative is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Oxime Formation: The oxime functionality is introduced by reacting the chloro-substituted naphthalene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the oxime with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with active sites of enzymes, while the chloro and methylbenzoyloxy groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with a chloro and methyl group on a phenol ring.
4-Chlorobenzyl chloride: Contains a chloro and benzyl group on a benzene ring.
4-Chloro-3-methylbenzoic acid: Features a chloro and methyl group on a benzoic acid core.
Uniqueness
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is unique due to its combination of functional groups and the presence of a dihydronaphthalene core. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
Biological Activity
4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene, a compound with the chemical formula C19H16ClNO2 and CAS number 477887-88-0, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown that they inhibit the growth of various tumor cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study:
In a study involving derivatives of benzylidene compounds, certain analogs demonstrated potent inhibitory effects on B16F10 murine melanoma cells. The IC50 values for these analogs ranged from 13.75 µM to >200 µM, indicating varied potency against tumor cells .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Research Findings:
In antioxidant assays using DPPH and ABTS methods, several derivatives exhibited strong radical scavenging activity comparable to well-known antioxidants . This suggests that this compound could be beneficial in formulations aimed at reducing oxidative damage.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition: Compounds similar in structure have been identified as potent inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This property makes them potential candidates for treating hyperpigmentation disorders .
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Apoptosis Induction: The ability to trigger apoptotic pathways has been observed in related compounds, suggesting a similar potential for this compound.
Data Summary
Activity | Effect | IC50 |
---|---|---|
Anticancer | Inhibition of B16F10 cell growth | 13.75 µM - >200 µM |
Antioxidant | Radical scavenging | Comparable to controls |
Tyrosinase Inhibition | Melanin synthesis inhibition | Varies by analog |
Properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-6-8-15(9-7-13)19(22)23-21-12-16-11-10-14-4-2-3-5-17(14)18(16)20/h2-9,12H,10-11H2,1H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCVKSYILXHGEA-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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